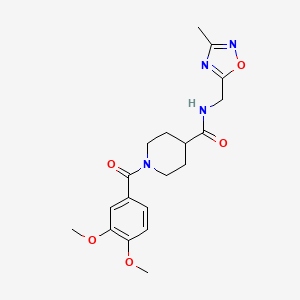
1-(3,4-dimethoxybenzoyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxybenzoyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O5 and its molecular weight is 388.424. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethoxybenzoyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethoxybenzoyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have synthesized various compounds incorporating similar structures, aiming to explore their potential as therapeutic agents. A study focused on the synthesis of novel compounds derived from certain structural frameworks for potential anti-inflammatory and analgesic applications. The synthesized compounds demonstrated significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects, indicating their potential for further pharmaceutical development (Abu‐Hashem et al., 2020).
Antimicrobial Properties
Another area of research involves the synthesis and biological evaluation of compounds with potential antimicrobial properties. For example, a series of 1,4-disubstituted 1,2,3-triazole derivatives was synthesized, displaying moderate to good activities against tested Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). This suggests the relevance of such compounds in addressing antimicrobial resistance.
Molecular Interaction and Antagonist Activity
The molecular interaction of related compounds with specific receptors has been studied to understand their mechanism of action and potential therapeutic uses. For instance, the interaction of an antagonist with the CB1 cannabinoid receptor was explored, providing insights into the compound's binding and activity profile, which could be beneficial for developing treatments targeting cannabinoid receptors (Shim et al., 2002).
Tubulin Inhibition for Antiproliferative Effects
Compounds with a similar structural motif have been identified as new chemical classes of antiproliferative agents acting as tubulin inhibitors. This discovery opens up possibilities for their development as anticancer drugs, given their mechanism of inhibiting tubulin and inducing mitotic cell arrest (Krasavin et al., 2014).
Propiedades
IUPAC Name |
1-(3,4-dimethoxybenzoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-12-21-17(28-22-12)11-20-18(24)13-6-8-23(9-7-13)19(25)14-4-5-15(26-2)16(10-14)27-3/h4-5,10,13H,6-9,11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPJQDAOKOTMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

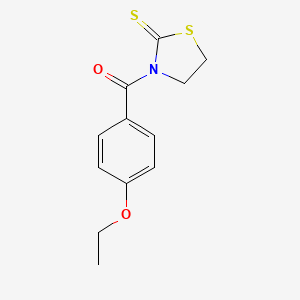
![N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2983221.png)
![Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate](/img/structure/B2983222.png)

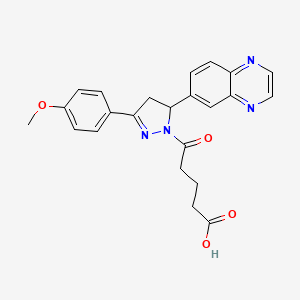
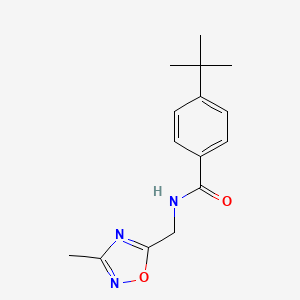
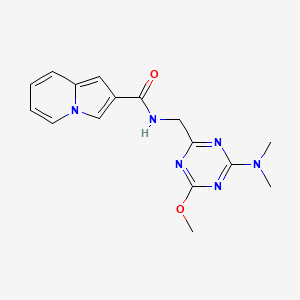
![5-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2983232.png)
![3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2983233.png)
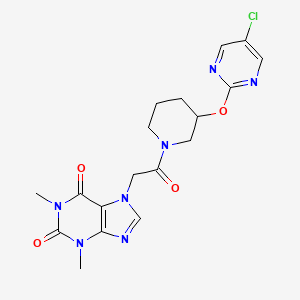
![Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate](/img/structure/B2983237.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2983238.png)
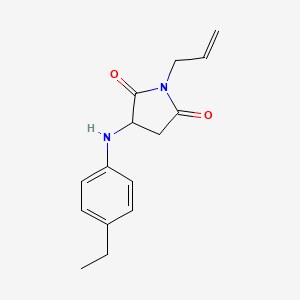
![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)